

BAY-3827: A Technical Guide for Investigating AMPK Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-3827

Cat. No.: B10819853

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Introduction

5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes to restore energy homeostasis.[2][3][4] Given its role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases and cancer.[1][4][5] The study of AMPK signaling has been greatly advanced by the development of specific pharmacological tools. **BAY-3827** is a potent and selective inhibitor of AMPK, offering a powerful tool to dissect the intricate roles of AMPK in various cellular processes.[4][6][7][8] This guide provides an in-depth overview of **BAY-3827**, its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying AMPK signaling.

Mechanism of Action

BAY-3827 is a potent, ATP-competitive inhibitor of AMPK.[7] Structural studies have revealed that **BAY-3827** binds to the kinase domain of the AMPK α subunit in an inactive "DFG-in" conformation.[6][7] A key feature of its binding is the formation of a disulfide bridge between Cys106 in the α D helix and Cys174 in the activation loop.[8][9][10] This interaction stabilizes the activation loop in a conformation that disrupts the regulatory spine of the kinase, thereby locking it in an inactive state.[8][9][10]

Interestingly, treatment of cells with **BAY-3827** has been shown to paradoxically increase the phosphorylation of AMPK at Threonine 172 (Thr172), the activating phosphorylation site.[\[4\]](#)[\[5\]](#) This is thought to occur because **BAY-3827** binding protects Thr172 from dephosphorylation.[\[4\]](#) Despite this increased phosphorylation, the kinase remains inactive, and the phosphorylation of downstream AMPK targets is inhibited.[\[4\]](#)

Quantitative Data

The inhibitory potency of **BAY-3827** has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **BAY-3827** against AMPK

Assay Condition	Target	IC50 Value	Reference
Low ATP (10 μ M)	Human AMPK (α 2 β 1 γ 1)	1.4 nM	[4] [6] [7]
High ATP (2 mM)	Human AMPK	15 nM	[6] [7] [11]
Standard ATP (200 μ M)	Rat Liver AMPK	17 nM	[4]
Standard ATP (200 μ M)	Human α 1 β 1 γ 1	25 nM	[4]
Standard ATP (200 μ M)	Human α 2 β 2 γ 1	70 nM	[4]
Standard ATP (200 μ M)	Human α 2 Kinase Domain	89 nM	[4]

Table 2: Cellular Inhibitory Activity of **BAY-3827**

Cell Type	Assay	Endpoint	IC50/EC50 Value	Reference
U2OS cells	HTRF Assay	p-ACC1 (Ser79) Inhibition	0.93 μ M	[6][7]
U2OS cells (with MK-8722)	HTRF Assay	p-ACC1 (Ser79) Inhibition	6.36 μ M	[6][7]
IMR-32 cells	Cellular Mechanistic Assay	p-ACC Inhibition	150 nM	[12]
U2OS cells	HTRF Assay	p-AMPK (Thr172) Increase	1.93 μ M (EC50)	[6]
U2OS cells (with MK-8722)	HTRF Assay	p-AMPK (Thr172) Increase	0.57 μ M (EC50)	[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of **BAY-3827** against purified AMPK in a cell-free system.

Materials:

- Purified, active AMPK (e.g., rat liver AMPK or recombinant human AMPK complexes).
- **BAY-3827**.
- ATP.
- AMPK substrate peptide (e.g., AMARA peptide).
- Kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

- [γ - ^{32}P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).
- Phosphocellulose paper or other means of separating phosphorylated substrate.
- Scintillation counter or luminometer.

Procedure:

- Prepare a serial dilution of **BAY-3827** in kinase buffer.
- In a microplate, combine the purified AMPK enzyme, the substrate peptide, and the different concentrations of **BAY-3827**.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ - ^{32}P]ATP (or just ATP for non-radioactive assays) to a final concentration of 10 μM (low ATP) or 2 mM (high ATP).
- Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot a portion of the reaction mixture onto phosphocellulose paper.
- Wash the paper extensively to remove unincorporated [γ - ^{32}P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the signal.
- Plot the percentage of kinase activity against the logarithm of the **BAY-3827** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular AMPK Target Engagement Assay (Immunoblotting)

This protocol assesses the ability of **BAY-3827** to inhibit the phosphorylation of a direct downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), in cultured cells.

Materials:

- Cell line of interest (e.g., U2OS, primary hepatocytes).
- Cell culture medium and supplements.
- **BAY-3827**.
- Optional: AMPK activator (e.g., MK-8722, AICAR).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPK (Thr172), anti-total AMPK, and a loading control (e.g., anti- β -actin).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Chemiluminescence imaging system.

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of **BAY-3827** for a specified time (e.g., 1-2 hours). If using an activator, pre-treat with **BAY-3827** before adding the activator for the final portion of the incubation.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Lipogenesis Assay

This assay measures the effect of **BAY-3827** on de novo lipogenesis, a key metabolic process inhibited by AMPK.[\[6\]](#)[\[7\]](#)

Materials:

- Primary hepatocytes or a suitable cell line.
- Culture medium.
- **BAY-3827**.
- AMPK activator (e.g., MK-8722).
- [¹⁴C]-Acetate.
- Scintillation fluid and counter.

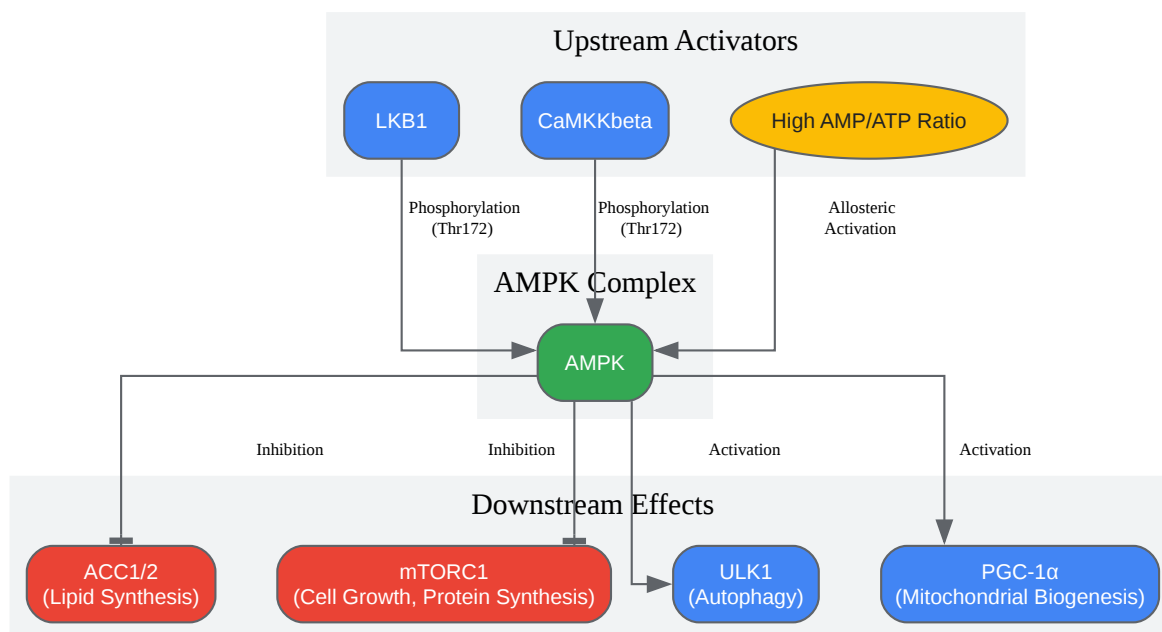
Procedure:

- Culture primary hepatocytes or another suitable cell line.
- Treat the cells with **BAY-3827** with or without an AMPK activator like MK-8722.[\[6\]](#)[\[7\]](#)

- Add [^{14}C]-Acetate to the culture medium and incubate for a period to allow for its incorporation into newly synthesized lipids.
- Wash the cells to remove unincorporated radiolabel.
- Lyse the cells and extract the total lipids.
- Measure the radioactivity in the lipid fraction using a scintillation counter.
- An increase in radioactivity in the presence of **BAY-3827** indicates a reversal of AMPK-mediated inhibition of lipogenesis.[6][7]

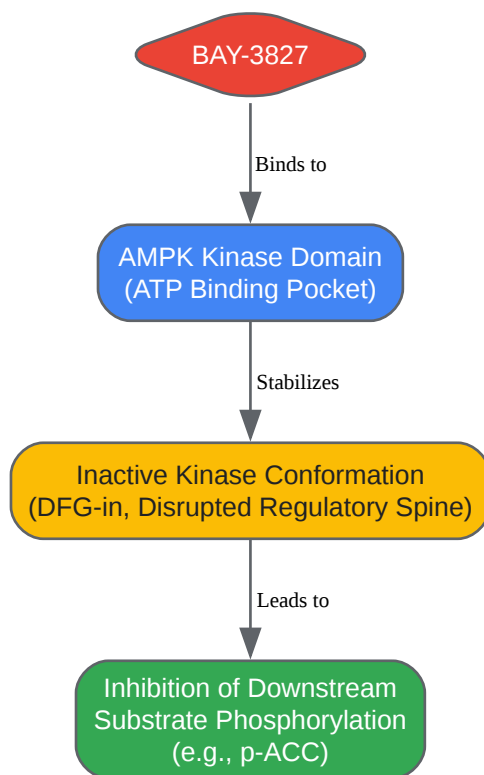
Visualizations

The following diagrams illustrate the AMPK signaling pathway and the mechanism of action of **BAY-3827**.



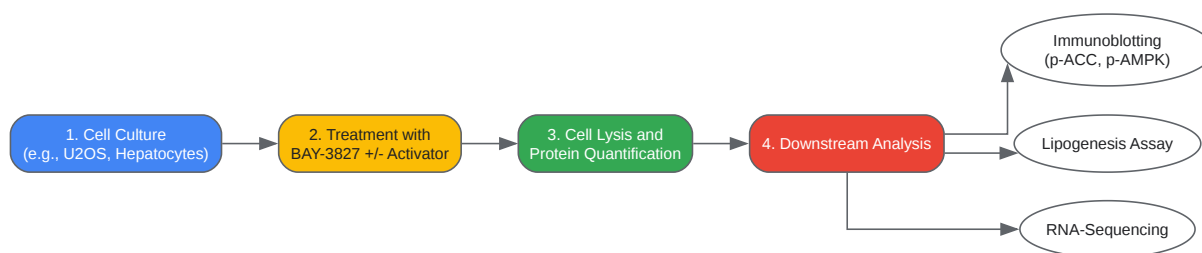
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Caption: Simplified AMPK signaling pathway showing upstream activators and key downstream targets.



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Caption: Mechanism of action of **BAY-3827**, leading to the inhibition of AMPK activity.



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Caption: General experimental workflow for studying the effects of **BAY-3827** in cell-based assays.

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